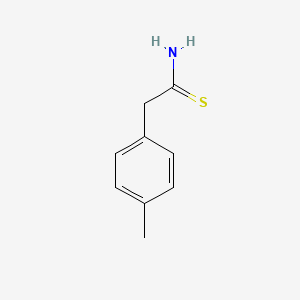
tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C11H16N2O3 . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “this compound”, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. The pyrazole ring is substituted at the 3 and 5 positions with methyl groups, at the 4 position with a formyl group, and at the 1 position with a tert-butyl carboxylate group .Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to yield functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Scientific Research Applications
Synthesis and Characterization
Research on tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate primarily focuses on its synthesis and potential applications in various fields, excluding drug use, dosage, and side effects. One approach to synthesizing 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles involves the Vilsmeier-Haak formylation process. This method led to the successful formation of 4-formyl derivatives, showcasing the reactivity and potential utility of these compounds in chemical synthesis and development (Attaryan et al., 2006).
Applications in Organic Synthesis
The this compound and its derivatives have been employed in multigram synthesis processes, particularly for creating fluoroalkyl-substituted pyrazole-4-carboxylic acids. Such synthetic routes demonstrate the compound's utility in producing fluorinated pyrazole derivatives on a large scale, which could have various applications, including materials science and pharmaceuticals (Iminov et al., 2015).
Molecular Structures and Supramolecular Chemistry
Research has also delved into the molecular and supramolecular structures of tert-butyl-3,5-dimethyl-1H-pyrazole derivatives. Studies on the hydrogen-bonded supramolecular structures of such compounds provide insights into their potential applications in crystal engineering and the design of new materials. These studies highlight the versatility of tert-butyl-4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate derivatives in forming various supramolecular architectures, which could be useful in developing novel materials (Castillo et al., 2009).
Novel Chiral Auxiliary and Synthetic Precursors
The compound has been explored as a chiral auxiliary and synthetic precursor in organic synthesis, demonstrating its significance in constructing complex molecules. For example, research on the synthesis and applications of new chiral auxiliaries shows the potential of this compound derivatives in stereoselective synthesis, highlighting their role in producing enantiomerically pure compounds (Studer et al., 1995).
Properties
IUPAC Name |
tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(6-14)8(2)13(12-7)10(15)16-11(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJWODKWFMBMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383763 | |
| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-13-0 | |
| Record name | 1,1-Dimethylethyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)



![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)


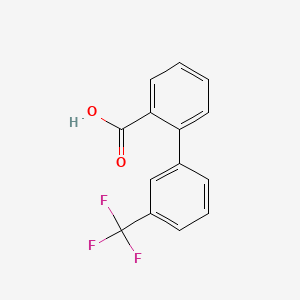
![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)
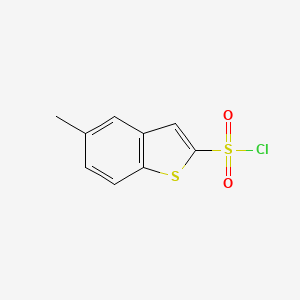
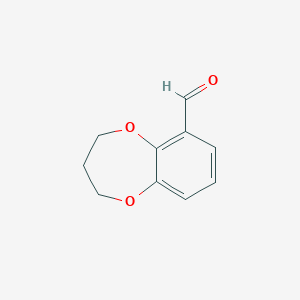
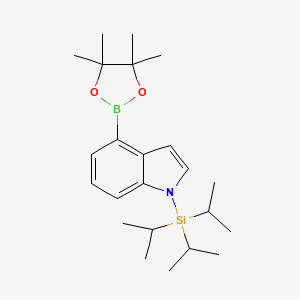
![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)
